molecular formula C17H13Cl2N3O5S2 B2591494 methyl 2-[(2Z)-2-[(2,5-dichlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 887207-00-3

methyl 2-[(2Z)-2-[(2,5-dichlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2591494
CAS No.: 887207-00-3
M. Wt: 474.33
InChI Key: CCVWQSCRQMIXHR-FXBPSFAMSA-N
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Description

Methyl 2-[(2Z)-2-[(2,5-dichlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a unique structure that includes a benzothiazole ring, a sulfonamide group, and a dichlorobenzoyl moiety

Preparation Methods

The synthesis of methyl 2-[(2Z)-2-[(2,5-dichlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Dichlorobenzoyl Imino Group: The dichlorobenzoyl imino group is formed by reacting the sulfonamide intermediate with 2,5-dichlorobenzoyl chloride in the presence of a base.

    Esterification: The final step involves esterification of the intermediate with methyl acetate under acidic conditions to form the desired compound.

Chemical Reactions Analysis

Methyl 2-[(2Z)-2-[(2,5-dichlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl moiety, using nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the ester group can be achieved using acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-[(2Z)-2-[(2,5-dichlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The unique structure of the compound makes it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is used in biological studies to investigate its interactions with various enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-[(2,5-dichlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target enzymes and receptors.

Comparison with Similar Compounds

Methyl 2-[(2Z)-2-[(2,5-dichlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other similar compounds, such as:

    Methyl 2-[(2Z)-2-[(phenylacetyl)imino]-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate: This compound has a phenylacetyl group instead of a dichlorobenzoyl group, which may result in different biological activities and chemical properties.

    Methyl 2-[(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate: This compound has a dichlorophenoxyacetyl group, which may also lead to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[2-(2,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O5S2/c1-27-15(23)8-22-13-5-3-10(29(20,25)26)7-14(13)28-17(22)21-16(24)11-6-9(18)2-4-12(11)19/h2-7H,8H2,1H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVWQSCRQMIXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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